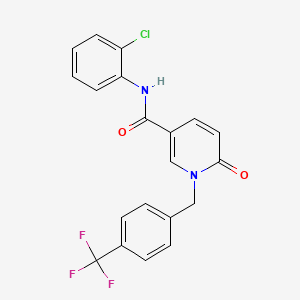
2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Methylthioninicotinamide or MTNA. It is a pyridine derivative that has a nitrophenyl group, a carboxamide group, and a methylsulfanyl group attached to its structure. The compound has been synthesized using various methods, and its properties and potential applications have been extensively studied.
作用機序
The mechanism of action of 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide involves its ability to inhibit the activity of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the enzyme from phosphorylating its substrate. This leads to the inhibition of downstream signaling pathways, which can have therapeutic implications in diseases such as cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases. It has also been shown to modulate the immune response by inhibiting the activity of certain immune cells. In addition, MTNA has been shown to have anti-inflammatory properties, which may have therapeutic implications in diseases such as arthritis.
実験室実験の利点と制限
The advantages of using 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide in lab experiments include its specificity for certain protein kinases, its ability to inhibit downstream signaling pathways, and its potential use as a tool for studying the role of protein kinases in disease. However, there are also limitations to its use, including its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area is the study of the compound's potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the compound's potential as a therapeutic agent for diseases such as cancer and arthritis should be further explored. Finally, the compound's pharmacokinetics and toxicity should be studied in more detail to determine its potential for clinical use.
合成法
The synthesis of 2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide has been achieved through various methods. One such method involves the reaction of 2-aminonicotinic acid with thionyl chloride to form 2-chloronicotinic acid. The 2-chloronicotinic acid is then reacted with 3-nitrobenzene-1-carboxamide in the presence of a base to form the desired compound. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of the nitrophenyl and carboxamide groups followed by the introduction of the methylsulfanyl group.
科学的研究の応用
2-(methylsulfanyl)-N-(3-nitrophenyl)pyridine-4-carboxamide has been studied for its potential applications in scientific research. One of the areas of interest is its potential as an inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling, and their dysregulation has been implicated in various diseases, including cancer. MTNA has been shown to inhibit the activity of certain protein kinases, and this has led to its potential use as a tool for studying the role of these enzymes in disease.
特性
IUPAC Name |
2-methylsulfanyl-N-(3-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-20-12-7-9(5-6-14-12)13(17)15-10-3-2-4-11(8-10)16(18)19/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPILCGCUYYKUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)
![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)
![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)
![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)



![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)

![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)
![2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2936768.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2936772.png)
